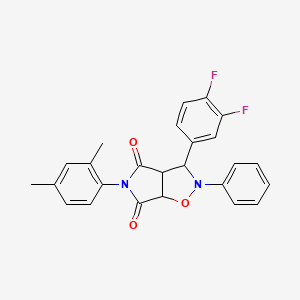![molecular formula C6H11N3S B12623516 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
The synthesis of 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with thiazole precursors under specific conditions . Industrial production methods often utilize multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques .
Analyse Des Réactions Chimiques
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine undergoes several types of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Common reagents used in these reactions include strong acids and bases, as well as various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used as a fluorescent probe for biological imaging, a reagent for the synthesis of peptides, and a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as sulfathiazole, Ritonavir, and Abafungin These compounds share similar structural features but differ in their specific biological activities and applications
Propriétés
Formule moléculaire |
C6H11N3S |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S/c1-9(2)4-5-3-8-6(7)10-5/h3H,4H2,1-2H3,(H2,7,8) |
Clé InChI |
XWRQHPFDMUNUQU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


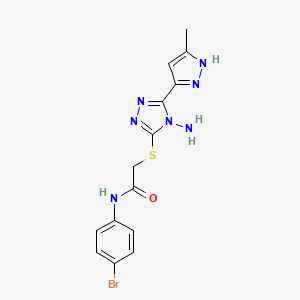
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
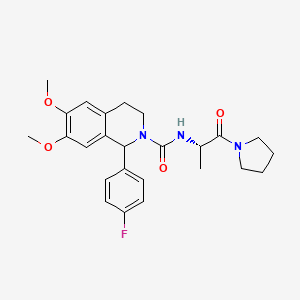
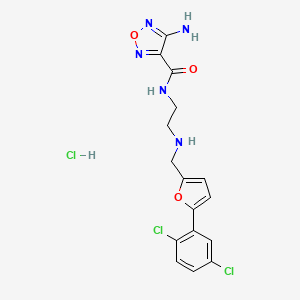
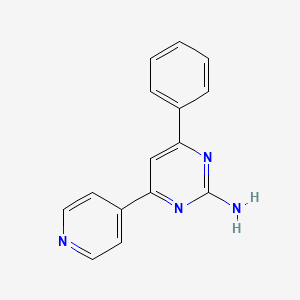

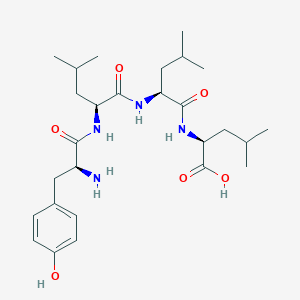
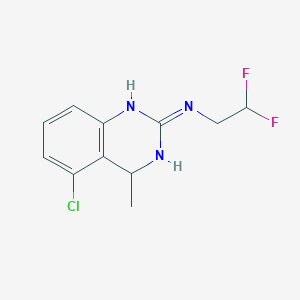
![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
![(3beta)-cholest-5-en-3-yl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B12623475.png)
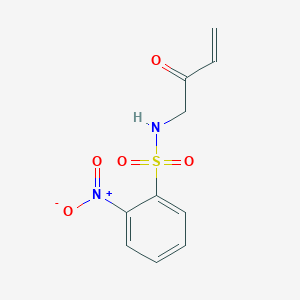
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
